Cas no 132310-34-0 ((2R,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol)

(2R,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol Chemical and Physical Properties
Names and Identifiers
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- Galacto Miglitol
- (2R,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
- Miglitol Isomer ImpurityB
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- Inchi: 1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7+,8-/m1/s1
- InChI Key: IBAQFPQHRJAVAV-VGRMVHKJSA-N
- SMILES: N1(CCO)C[C@H](O)[C@@H](O)[C@@H](O)[C@H]1CO
(2R,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27115337-0.05g |
(2R,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
132310-34-0 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
(2R,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol Related Literature
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
Additional information on (2R,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Comprehensive Overview of (2R,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (CAS No. 132310-34-0)
The compound (2R,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, identified by its CAS No. 132310-34-0, is a stereochemically defined piperidine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring multiple hydroxyl groups and a hydroxyethyl substituent, makes it a valuable intermediate in the synthesis of complex molecules. Researchers are increasingly interested in this compound due to its relevance in glycosidase inhibition and carbohydrate mimicry, which are hot topics in drug discovery for metabolic disorders.
In recent years, the demand for stereospecific piperidine derivatives has surged, driven by their applications in designing enzyme inhibitors and glycomimetics. The (2R,3S,4R,5S) configuration of this compound ensures high selectivity in binding interactions, a feature highly sought after in precision medicine. Online searches for terms like "piperidine-based glycosidase inhibitors" and "hydroxylated piperidine synthesis" reflect growing interest in this niche. This compound's versatility aligns with trends in personalized therapeutics, where molecular specificity is paramount.
From a synthetic chemistry perspective, CAS No. 132310-34-0 presents intriguing challenges and opportunities. Its polyhydroxylated piperidine core resembles natural sugars, making it a candidate for glycomimetic drug development—a field gaining traction due to its potential in treating diabetes and viral infections. Laboratories frequently search for "multifunctional piperidine building blocks" or "C-2 substituted piperidines," indicating its utility in fragment-based drug design. The compound's water solubility, conferred by its hydroxyl groups, also enhances its bioavailability profile.
Beyond pharmaceuticals, this compound has sparked interest in material science. Its ability to form hydrogen bonds and coordinate with metals opens doors for supramolecular chemistry applications. Queries like "piperidine derivatives for smart materials" or "hydroxyethyl piperidine polymers" highlight cross-disciplinary relevance. As sustainable chemistry gains momentum, the compound's potential as a biobased chiral auxiliary aligns with green chemistry principles—another frequent search theme among eco-conscious researchers.
Analytical characterization of (2R,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol requires advanced techniques like NMR crystallography or LC-MS, reflecting its structural complexity. The prevalence of searches for "stereoisomer purity analysis" underscores the importance of quality control in such high-value intermediates. Furthermore, computational studies leveraging molecular docking simulations frequently employ this compound to validate new algorithms—a trend visible in rising searches for "piperidine DFT calculations."
In conclusion, CAS No. 132310-34-0 represents a nexus of organic synthesis, medicinal chemistry, and materials science. Its stereochemical precision and multifunctional architecture position it at the forefront of contemporary research, addressing pressing questions in targeted therapy development and functional material design. As interdisciplinary approaches dominate scientific inquiry, this compound's versatility ensures its continued relevance in both academic and industrial settings.
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